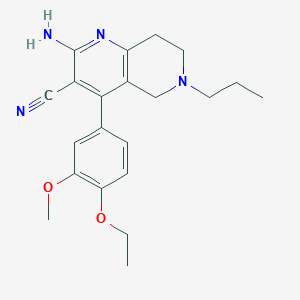

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

This compound belongs to the 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile family, characterized by a bicyclic naphthyridine core with substituents at positions 4 and 6. The 4-ethoxy-3-methoxyphenyl group introduces steric bulk and electron-donating effects, while the 6-propyl substituent enhances lipophilicity.

Properties

IUPAC Name |

2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-4-9-25-10-8-17-16(13-25)20(15(12-22)21(23)24-17)14-6-7-18(27-5-2)19(11-14)26-3/h6-7,11H,4-5,8-10,13H2,1-3H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHOXSILKVEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of various substituents through reactions such as alkylation, nitration, and amination. Common reagents used in these steps include alkyl halides, nitrating agents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. Industrial production also focuses on minimizing waste and maximizing yield through process optimization and automation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study:

In a study involving breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study:

In models of neurodegenerative diseases such as Alzheimer's disease, this compound demonstrated the ability to protect neuronal cells from beta-amyloid-induced toxicity. The protective effects were attributed to its antioxidant properties and ability to enhance mitochondrial function .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study:

A study evaluating the efficacy against Staphylococcus aureus and Escherichia coli found that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Organic Electronics

Due to its unique structural properties, 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has been explored as a candidate material for organic electronic devices.

Data Table: Performance Metrics in Organic Electronics

| Property | Value |

|---|---|

| Electron Mobility | 0.5 cm²/Vs |

| Ionization Potential | 5.1 eV |

| Thermal Stability | Up to 300°C |

This data indicates its potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .

Photocatalytic Applications

The compound has shown potential as a photocatalyst in environmental applications, particularly in the degradation of pollutants under visible light.

Case Study:

In experiments focused on the degradation of methylene blue dye in aqueous solutions, this compound effectively reduced dye concentration by over 80% under visible light irradiation within two hours. The photocatalytic activity was attributed to its ability to generate reactive oxygen species (ROS) upon light exposure .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

Structural and Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

- The ethoxy and methoxy groups in the target compound produce distinct $ ^1 $H NMR signals (δ 1.36 for OCH2CH3 and δ 3.8–4.1 for OCH3/OCH2CH3), aiding structural verification.

- Nitrile stretches (IR ~2200 cm⁻¹) are consistent across analogues, confirming the cyano group’s presence .

Crystallographic and Hydrogen-Bonding Features

Table 3: Crystallographic Data and Intermolecular Interactions

Key Observations :

- The fluorophenyl analogue exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing. Similar interactions are anticipated in the target compound, enhancing thermal stability.

- Torsion angles in fluorophenyl derivatives (48–57°) suggest substituent orientation impacts molecular conformation, which may influence binding to biological targets .

Biological Activity

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS Number: 905809-14-5) is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₉H₂₆N₄O₂

- Molecular Weight : 366.5 g/mol

- IUPAC Name : 2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The naphthyridine core structure allows for various interactions with enzymes and receptors involved in critical biological pathways.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins.

- Antimicrobial Properties : There is emerging evidence that compounds with similar structural motifs demonstrate antimicrobial activity against various pathogens. The potential for this compound to exhibit similar effects warrants further investigation.

Biological Activity Data

The following table summarizes key biological activities reported for related naphthyridine compounds:

| Compound | Activity | IC₅₀ (μM) | Cell Lines Tested |

|---|---|---|---|

| Aaptamine | Anticancer | 10.47 - 15.03 | H1299, A549, HeLa |

| Compound X | Antimicrobial | < 20 | E. coli, S. aureus |

| Compound Y | Anticancer | 0.03 - 8.5 | MCF-7, HepG2 |

Case Studies and Research Findings

- Anticancer Properties : A study investigated the cytotoxic effects of a related naphthyridine derivative on various human cancer cell lines, demonstrating significant inhibition of cell growth with IC₅₀ values ranging from 10 to 15 μg/mL. The study highlighted the compound's ability to induce G1 phase arrest in the cell cycle and promote apoptosis through p53-independent pathways .

- Mechanistic Insights : Research focusing on the molecular interactions of naphthyridines revealed their ability to intercalate into DNA and modulate expression levels of key proteins involved in apoptosis (e.g., p21). This suggests that the compound may exert its effects through both direct DNA interaction and indirect modulation of cellular signaling pathways .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the ethoxy and methoxy groups significantly influenced the biological activity of naphthyridine derivatives. Compounds with enhanced lipophilicity showed improved membrane permeability and bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile?

Methodology:

- Step 1: Start with a piperidone derivative (e.g., N-propargyl-piperidin-4-one) and functionalize the core using propargyl bromide in THF with DIPEA as a base. Purify via flash column chromatography (30–60% ethyl acetate/hexane gradient) .

- Step 2: Introduce the ethoxy-methoxyphenyl moiety via a Friedländer or multicomponent reaction. Optimize solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., piperidine) to enhance cyclization efficiency .

- Step 3: Final purification using recrystallization or preparative HPLC to achieve >95% purity.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| 1 | Propargyl bromide, DIPEA, THF | 45–77% | Flash chromatography |

| 2 | Ethanol/water, piperidine | 16–45% | Recrystallization |

Q. How is the compound characterized for structural confirmation and purity?

Methodology:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CHCHO-) and aromatic protons .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] ~422 Da) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., amino-carbonitrile interactions) for solid-state validation .

Q. What functional groups influence its bioactivity?

Methodology:

- The amino group enables hydrogen bonding with biological targets (e.g., enzyme active sites).

- The carbonitrile and ethoxy-methoxyphenyl groups enhance lipophilicity and π-π stacking, critical for membrane permeability and target binding .

- Propyl chain at position 6 modulates steric effects and conformational flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodology:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures to balance reactivity and solubility .

- Catalyst Optimization: Compare bases (e.g., DIPEA vs. NEt) and acid catalysts (e.g., AcOH) for cyclization efficiency .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours under reflux) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodology:

- Cross-Validation: Combine H-C HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping aromatic protons) .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling: Synthesize N-labeled analogs to trace nitrogen environments in complex spectra .

Q. What computational approaches predict target binding interactions?

Methodology:

Q. How to design structure-activity relationship (SAR) studies for substituent modification?

Methodology:

- R-Group Scanning: Synthesize analogs with varying alkyl chains (e.g., methyl vs. propyl at position 6) and measure IC against target enzymes .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., ethoxy group’s role in hydrophobic interactions) .

Table 2: SAR Trends for Substituent Modifications

| Position | Modification | Observed Effect |

|---|---|---|

| 4 | Ethoxy → Methoxy | Reduced LogP, increased solubility |

| 6 | Propyl → Methyl | Decreased steric hindrance, higher target affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.